3'-Amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one 3'-Amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one Highly fluorescent dye useful for labeling oligonucleotide, antibody and protein studies and for the preparation of peptide and esterase substrates. Rhodol is a structural hybrid of fluorescein and rhodamine. It retains the pH-sensitive properties conferred by a phenolic hydroxyl group, but the amine substituent reduces the pKa values. Rhodol exhibits a high extinction coefficient (~70,000 cm-1M-1) and high quantum yield (~0.8-0.9) in aqueous solution, with absorption maxima at approximately 490 nm and emission maxima between 520 and 545 nm. As with fluorescein-based dyes, the fluorescence excitation profiles of rhodol-based dyes are pH dependent, which can be useful for ratiometric pH determinations intracellularly.

Brand Name: Vulcanchem
CAS No.: 3086-44-0
VCID: VC3804329
InChI: InChI=1S/C20H13NO4/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20/h1-10,22H,21H2
SMILES: C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)N)OC5=C3C=CC(=C5)O
Molecular Formula: C20H13NO4
Molecular Weight: 331.3 g/mol

3'-Amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one

CAS No.: 3086-44-0

Cat. No.: VC3804329

Molecular Formula: C20H13NO4

Molecular Weight: 331.3 g/mol

* For research use only. Not for human or veterinary use.

3'-Amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one - 3086-44-0

Specification

CAS No. 3086-44-0
Molecular Formula C20H13NO4
Molecular Weight 331.3 g/mol
IUPAC Name 3'-amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Standard InChI InChI=1S/C20H13NO4/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20/h1-10,22H,21H2
Standard InChI Key OKFGUUIODGPPLE-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)N)OC5=C3C=CC(=C5)O
Canonical SMILES C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)N)OC5=C3C=CC(=C5)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound has the systematic IUPAC name 3'-amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one and the molecular formula C₂₀H₁₃NO₃ . Its spirocyclic structure consists of a xanthene moiety fused to a benzofuran ring, with amino and hydroxyl groups at the 3' and 6' positions, respectively (Figure 1). This arrangement enables π-conjugation across the xanthene core, contributing to its fluorescence properties .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular Weight331.3 g/mol
CAS Number3086-44-0
Absorption Maximum (λₐᵦₛ)490–512 nm (pH-dependent)
Emission Maximum (λₑₘ)520–545 nm
Quantum Yield (Φ)0.80–0.90
Extinction Coefficient (ε)70,000–73,500 M⁻¹cm⁻¹

Synthesis and Purification Strategies

Conventional Synthetic Routes

The synthesis of Rhodol typically involves a Friedel-Crafts acylation followed by acid-catalyzed condensation. For example, 8-hydroxyjulolidine reacts with 1,2,4-benzenetricarboxylic anhydride to form ketone intermediates, which are subsequently condensed with resorcinol derivatives under acidic conditions . This method yields Rhodol derivatives with purities >95% after silica gel chromatography .

Solvent and Temperature Optimization

Reaction solvents critically influence yield and purity. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred, with optimal temperatures ranging from 100–150°C . For instance, a reaction in DMF at 130°C achieved a 95.7% yield of 3-amino-6-chloropyridazine, a structurally related compound .

Photophysical Properties and Environmental Sensitivity

pH-Dependent Fluorescence

Rhodol’s fluorescence is highly pH-sensitive due to equilibrium between its lactone (non-fluorescent) and open-acid (fluorescent) forms. The pKa of the phenolic hydroxyl group is ~6.4, enabling ratiometric pH measurements in biological systems . Below pH 6.4, fluorescence intensity drops sharply, making it suitable for imaging acidic organelles like lysosomes .

Solvent Effects on Spectral Shifts

Applications in Biological Imaging and Sensing

Intracellular pH Mapping

Rhodol’s pH sensitivity has been exploited to monitor intracellular pH changes in real time. In HeLa cells, it localizes to the endoplasmic reticulum (ER), colocalizing with ER-Tracker Blue-White (Pearson’s coefficient >0.85) . Its large Stokes shift (30–41 nm) minimizes self-quenching and spectral overlap, enhancing imaging clarity .

Reactive Oxygen Species (ROS) Detection

Functionalized Rhodol derivatives, such as 3-(p-aminophenyl)fluorescein (APF), selectively detect hydroxyl radicals (- OH) and peroxynitrite (ONOO⁻). APF’s fluorescence increases 100-fold upon ROS interaction, enabling quantitative ROS measurement in photocatalytic systems and cellular models .

Table 2: Rhodol Derivatives and Their Applications

DerivativeTarget ApplicationKey PropertySource
APFROS detectionNon-fluorescent → fluorescent
Azide-functionalizedAntibody conjugationTwo-photon cross-section: 150 GM
Julolidine-RhodolOrganelle-specific imagingEnhanced photostability

Recent Advancements and Functionalization

Two-Photon Active Derivatives

Rhodol derivatives with extended π-systems (e.g., 11i and 11j) exhibit two-photon absorption cross-sections up to 150 GM at 800 nm, enabling deep-tissue imaging in live zebrafish embryos . These compounds retain >90% fluorescence intensity after 30 minutes of continuous irradiation, outperforming traditional dyes like 5-TAMRA .

Conjugation with Biomolecules

Azide-functionalized Rhodol has been conjugated to cyclooctyne-modified trastuzumab for HER2-specific cancer cell labeling. This conjugate showed >90% specificity for HER2-positive NCI-N87 cells in confocal microscopy .

Challenges and Future Directions

Limitations in Aqueous Solubility

Rhodol’s hydrophobicity limits its use in aqueous media. Recent efforts have addressed this by introducing sulfonate groups, improving solubility without compromising fluorescence .

Prospects in Theranostics

Ongoing research aims to integrate Rhodol with drug-delivery systems. For example, a spirocyclic Rhodol-chlorambucil conjugate demonstrated pH-dependent drug release in tumor models, reducing off-target toxicity .

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